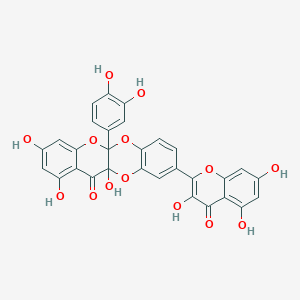

Quercetin dimer

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H18O14 |

|---|---|

Molecular Weight |

602.5 g/mol |

IUPAC Name |

5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one |

InChI |

InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H |

InChI Key |

UCFHILKWDMUAPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Quercetin Dimers

Chemical Oxidation Pathways for Dimer Formation

Chemical oxidation provides a direct route to quercetin (B1663063) dimers through the generation of reactive intermediates that subsequently couple. These methods often involve the use of radical initiators, metal salts, or specific oxidizing reagents to drive the dimerization process.

Peroxyl Radical Initiated Dimerization

The interaction of quercetin with peroxyl radicals (ROO•) is a key process in its antioxidant activity and can also lead to the formation of dimers. The mechanism is initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups of quercetin by a peroxyl radical, generating a quercetin radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the flavonoid structure. The reaction of quercetin with hydroperoxy radicals (HOO•) is primarily governed by a hydrogen atom transfer mechanism. researchgate.net Theoretical studies have indicated that the 3'-OH and 4'-OH groups on the B-ring are the most reactive sites for this hydrogen abstraction. researchgate.net

Once formed, the quercetin radicals can undergo several reaction pathways, including coupling with another quercetin radical to form a dimer. The specific structure of the resulting dimer depends on the positions of radical coupling. This process is complex, and the reaction conditions can influence the distribution of different dimeric products.

Metal Salt-Mediated Oxidative Coupling

Transition metal salts are effective catalysts for the oxidative coupling of quercetin. Metal ions such as iron(III) (Fe³⁺) can facilitate the oxidation of quercetin to its corresponding quinone or semiquinone radical, which can then undergo dimerization. The complexation of quercetin with metal ions is a crucial step in this process.

Studies have shown that iron(III) chloride (FeCl₃) can be used to synthesize quercetin-iron complexes. nih.govmdpi.com In these reactions, quercetin is often deprotonated in a basic solution before the addition of the iron salt. nih.gov The stoichiometry of the metal-ligand complex can be determined using methods like Job's method of continuous variations. nih.gov The reaction of iron(III) with quercetin can occur at different sites, including the catechol group of the B-ring and the hydroxychromone site. nih.gov The formation of these complexes facilitates the oxidative processes that can lead to dimerization, although the primary products are often metal-quercetin complexes themselves. nih.govmdpi.com The reaction conditions, such as pH and the ratio of quercetin to the metal salt, play a significant role in the nature of the products formed. nih.govmdpi.com

| Metal Salt | Quercetin:Metal Ratio | pH | Temperature (°C) | Observations |

| Iron(III) chloride | Varied (e.g., 9:1 to 1:9) | 12 (for deprotonation) | 60 | Formation of dark yellow to dark powder product, indicating complex formation. nih.gov |

| Iron(III) chloride | Varied (e.g., 5:1 to 1:5) | Not specified | Room Temp, 37, 60 | Formation of greenish-black solution, indicating fast coordination. Nanoparticle formation observed at different ratios. mdpi.com |

Targeted Reagent-Based Synthesis

Specific chemical reagents can be employed to achieve more controlled or targeted synthesis of quercetin dimers. Silver-based reagents, for instance, have been used in reactions involving quercetin, often in the context of nanoparticle synthesis where quercetin acts as a reducing and stabilizing agent. nih.govnih.govnanomedicine-rj.com

In the synthesis of silver nanoparticles (AgNPs), quercetin reduces silver ions (Ag⁺) to metallic silver (Ag⁰). nih.govnanomedicine-rj.com This redox reaction involves the oxidation of quercetin. While the primary goal of these studies is often the synthesis of nanoparticles, the oxidative transformation of quercetin in these systems can potentially lead to the formation of dimers as byproducts. The reaction is typically carried out in an aqueous solution, and the pH is an important parameter, with alkaline conditions accelerating the deprotonation and reactivity of quercetin. nanomedicine-rj.com The formation of a brown color during the reaction is indicative of the formation of silver nanoparticles. nih.gov

| Reagent | Quercetin Concentration | Reagent Concentration | pH | Temperature (°C) | Key Finding |

| Silver Nitrate (AgNO₃) | 1 mM | 1 mM | 12 | 65 | Optimized conditions for the synthesis of quercetin-mediated silver nanoparticles. nanomedicine-rj.com |

| Silver Nitrate (AgNO₃) | 2 mM (stock) | 1 mM | 8 | Room Temp | One-pot synthesis of silver nanoparticles with quercetin acting as a reducing agent. nih.gov |

Enzymatic Polymerization to Quercetin Oligomers

Enzymatic methods offer a green and often more selective alternative to chemical synthesis for the polymerization of quercetin. Enzymes like peroxidases and polyphenol oxidases can catalyze the oxidation of quercetin, leading to the formation of oligomers, including dimers.

Horseradish Peroxidase (HRP) Catalysis

Horseradish peroxidase (HRP) is a well-studied enzyme that catalyzes the oxidation of a wide range of phenolic substrates, including quercetin, in the presence of hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netmdpi.comnih.gov The enzymatic cycle of HRP involves the formation of highly oxidized intermediates (Compound I and Compound II) that can abstract electrons from substrate molecules, generating radicals. nih.gov

In the case of quercetin, HRP-catalyzed oxidation leads to the formation of quercetin radicals, which can then polymerize. researchgate.netresearchgate.net Studies have shown that this enzymatic polymerization can yield a variety of products, and the reaction conditions, such as pH and the concentrations of the enzyme, substrate, and H₂O₂, can influence the outcome. mdpi.com The oxidation of quercetin by HRP has been observed to be affected by factors like UV-B irradiation, which can impact the enzyme's activity. researchgate.net

| Enzyme | Substrate | Co-substrate | pH | Key Observation |

| Horseradish Peroxidase (HRP) | Quercetin | Hydrogen Peroxide (H₂O₂) | 7.4 (phosphate buffer) | HRP catalyzes the oxidation of quercetin, which can be affected by external factors like UV-B irradiation. researchgate.net |

| Horseradish Peroxidase (HRP) | (+)-Catechin (as a model flavonoid) | Hydrogen Peroxide (H₂O₂) | Not specified | Catalyzed the oxidative coupling to form biphenyl (B1667301) C-C dimers. researchgate.net |

Polyphenol Oxidase (PPO) and Related Systems

Polyphenol oxidases (PPOs), also known as catechol oxidases or tyrosinases, are copper-containing enzymes that catalyze the oxidation of phenols to quinones. nih.gov These quinones are highly reactive and can undergo subsequent non-enzymatic reactions, including polymerization, to form colored products.

The ability of PPO from broad bean seeds to directly oxidize quercetin has been demonstrated. nih.gov The reaction can be monitored by observing spectral changes, and the oxidation rate is pH-dependent, with the highest activity observed at pH 5.0. nih.gov The enzymatic reaction leads to the formation of an absorbent product, and the presence of isosbestic points in the spectra suggests the formation of a single primary product. nih.gov Laccases, a related class of multi-copper oxidases, have also been shown to catalyze the dimerization and polymerization of flavonoids and other phenolic compounds. nih.govnih.gov Laccase-catalyzed oxidation generates radical species that can undergo oxidative coupling to form dimers and polymers. nih.gov

| Enzyme | Substrate | pH | Kinetic Parameters | Inhibitors |

| Polyphenol Oxidase (from broad bean) | Quercetin | 5.0 (optimal) | Vₘ = 11 µM/min, Kₘ = 646 µM nih.gov | 4-hexylresorcinol (Kᵢ = 3.5 µM) nih.gov |

| Laccase (from Trametes pubescens) | Ferulic Acid (as a model phenolic) | Not specified | Dimer formation with amplified antioxidant activity. researchgate.net | Not specified |

Strategic Derivatization and Semisynthetic Approaches

The synthesis of quercetin dimers can be approached through strategic derivatization of the quercetin monomer, followed by coupling reactions. These semisynthetic methods aim to control the dimerization process, influence the final structure of the dimer, and potentially enhance its physicochemical and biological properties. Key strategies involve the regioselective functionalization of the quercetin monomer to direct the coupling reaction to specific sites and the synthesis of acylated or alkylated dimer scaffolds.

Regioselective Functionalization of Quercetin Monomers for Dimerization

The regioselective functionalization of quercetin's multiple hydroxyl groups is a critical step in guiding the dimerization process. By selectively protecting or activating certain hydroxyl groups, it is possible to control the linkage points between the two quercetin units, leading to the formation of specific dimer isomers.

One common approach to achieve regioselectivity is through enzymatic catalysis. For instance, lipases have been used for the regioselective acylation of quercetin, which can then be a substrate for dimerization. While the direct dimerization of these acylated monomers is not extensively detailed in the literature, this functionalization provides a strategic handle for controlled coupling reactions. For example, the enzymatic acylation of quercetin 3-O-glycosides is a known method to obtain regioselectively modified quercetin derivatives, which could potentially be used in subsequent dimerization steps. researchgate.net

Chemical methods for regioselective functionalization often involve protection and deprotection strategies. For example, it is possible to achieve regioselective synthesis of quercetin tetraesters with a single free hydroxyl group at the 5-C or 7-C position through controlled esterification and hydrolysis. nih.gov These selectively functionalized monomers can then be subjected to oxidative coupling conditions to promote dimerization at the unprotected sites. The choice of protecting groups and the reaction conditions are crucial for achieving high regioselectivity.

Another approach involves the direct acylation of quercetin with reagents like 3-chloro-2,2-dimethylpropanoyl chloride, which can lead to a mixture of mono- to tetra-O-substituted isomers depending on the stoichiometry of the reagents. researchgate.net While this may not be strictly regioselective, chromatographic separation of the isomers can provide specific functionalized monomers for subsequent dimerization experiments.

The table below summarizes various approaches to the regioselective functionalization of quercetin monomers that could be strategically employed for dimerization.

| Functionalization Strategy | Reagents/Catalysts | Key Findings | Potential for Dimerization |

| Enzymatic Acylation | Lipases (e.g., from Candida antarctica) | Can achieve regioselective acylation, particularly at the 3-OH and 7-OH positions. | Provides functionalized monomers for controlled coupling reactions. |

| Controlled Esterification | Acid anhydrides or acyl chlorides with controlled stoichiometry | Can yield tetraesters with a single free hydroxyl group, for example at the 5-C or 7-C position. | Allows for dimerization to be directed to the unprotected hydroxyl group. |

| Imidazole-promoted Deacylation | Imidazole | Selectively removes an acyl group from a fully acylated quercetin, for instance, to yield a tetraacetylated quercetin with a free 7-OH. | Generates a reactive site for subsequent dimerization. |

Synthesis of Acylated and Alkylated Quercetin Dimer Scaffolds

The synthesis of acylated and alkylated this compound scaffolds can be envisioned through two main pathways: the dimerization of pre-functionalized monomers or the post-dimerization functionalization of a parent this compound. While the literature extensively covers the synthesis of acylated and alkylated quercetin monomers, direct reports on the synthesis of their corresponding dimers are sparse. nih.govmdpi.commdpi.comresearchgate.netrsc.org

The more plausible approach involves the oxidative coupling of acylated or alkylated quercetin monomers. For instance, a regioselectively synthesized 7-O-alkylated quercetin derivative could undergo oxidative dimerization, potentially leading to a C-C or C-O-C linkage between the two monomer units, depending on the reaction conditions. nih.gov The presence of the alkyl group might influence the electronic properties and steric hindrance of the monomer, thereby affecting the dimerization process and the final dimer structure.

The synthesis of acylated quercetin derivatives, such as quercetin pentaacetate, is well-established. researchgate.net These fully acylated derivatives could be subjected to dimerization conditions, followed by selective deacylation to yield specific acylated dimer scaffolds. The choice of acyl groups can modulate the lipophilicity and stability of the resulting dimers.

Enzymatic methods using oxidoreductases like laccases and peroxidases have been shown to polymerize quercetin, which inherently involves a dimerization step. nih.govresearchgate.netnih.govresearchgate.net It is conceivable that acylated or alkylated quercetin derivatives could also serve as substrates for these enzymes, leading to the formation of functionalized dimers and polymers. The specific nature of the acyl or alkyl substituent would likely influence the substrate recognition by the enzyme and the efficiency of the dimerization.

The following table outlines potential synthetic routes to acylated and alkylated quercetin dimers based on known reactions of quercetin monomers.

| Dimer Scaffold Type | Proposed Synthetic Route | Key Considerations |

| Alkylated Quercetin Dimers | Oxidative coupling of regioselectively O-alkylated quercetin monomers. | The position of the alkyl group can direct the dimerization. Reaction conditions (e.g., pH, oxidant) will influence the linkage type. |

| Acylated Quercetin Dimers | Dimerization of fully or partially acylated quercetin monomers, potentially followed by selective deacylation. | Acyl groups can act as protecting groups and modulate solubility. The stability of the acyl groups under dimerization conditions needs to be considered. |

| Enzymatic Synthesis of Functionalized Dimers | Laccase or peroxidase-mediated oxidation of acylated or alkylated quercetin monomers. | Enzyme specificity for the functionalized substrate is a key factor. The reaction medium and conditions need to be optimized for the specific derivative. |

Optimization of this compound Synthesis Protocols

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired dimer and minimizing the formation of side products, such as higher oligomers or degradation products.

For oxidative dimerization of quercetin, pH is a critical factor. Studies have shown that quercetin rapidly forms dimers in weakly basic conditions (e.g., pH 8), while acidic conditions tend to hinder the reaction. researchgate.net The concentration of the quercetin monomer also plays a role, with higher concentrations generally favoring dimerization. researchgate.net The choice of oxidant is another key parameter. While atmospheric oxygen can induce autoxidation and dimerization, stronger oxidizing agents may lead to different product distributions. nih.gov

In the context of enzymatic dimerization using laccases or peroxidases, several factors need to be optimized. These include the source of the enzyme, enzyme concentration, pH of the reaction medium, temperature, and the presence of co-solvents. nih.govresearchgate.netnih.govresearchgate.net For instance, the optimal pH for laccase activity is often in the acidic to neutral range. The use of organic co-solvents can be necessary to improve the solubility of quercetin and its derivatives, but the type and concentration of the co-solvent must be carefully selected to avoid enzyme denaturation.

For Diels-Alder reactions leading to quercetin dimers, temperature and the choice of solvent are important parameters to control the reaction rate and stereoselectivity. researchgate.netnih.govnih.gov Microwave irradiation has been shown to significantly reduce the reaction time for the formation of a quercetin heterodimer compared to conventional heating. researchgate.net The molar ratio of the reactants is also a critical factor that can influence the product distribution. researchgate.net

The table below provides a summary of key parameters that can be optimized for different this compound synthesis protocols.

| Synthesis Protocol | Key Parameters for Optimization | Expected Outcome of Optimization |

| Oxidative Coupling | pH, initial quercetin concentration, type of oxidant, reaction time. | Increased dimer yield, control over linkage type, and reduced side-product formation. |

| Enzymatic Dimerization | Enzyme source and concentration, pH, temperature, co-solvent type and concentration, substrate concentration. | Higher conversion rates, improved enzyme stability and reusability, and potential for regioselective dimerization. |

| Diels-Alder Reaction | Temperature, reaction time, solvent, molar ratio of reactants, use of microwave irradiation. | Reduced reaction times, improved yields, and enhanced stereoselectivity. |

Advanced Spectroscopic and Analytical Characterization of Quercetin Dimers

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise mass of quercetin (B1663063) dimers, which allows for the calculation of their elemental composition. Coupled with chromatographic separation techniques, HRMS provides the sensitivity and specificity needed to identify and structurally characterize dimers in complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of quercetin and its derivatives, including dimers. mdpi.comyoutube.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ekb.eg This method is particularly well-suited for analyzing flavonoid compounds, which are often present in complex matrices. mdpi.com In a typical LC-MS setup, the sample is first injected into an HPLC system where the components are separated based on their affinity for a stationary phase (e.g., a C18 or C12 column) and a mobile phase (commonly a mixture of acetonitrile and water with formic acid). nih.gov Following separation, the eluent is introduced into the mass spectrometer for detection and identification.

The application of LC-MS has been successful in the characterization of quercetin oxidation products, including heterodimers. researchgate.net The technique's sensitivity and specificity are crucial for distinguishing between various isomeric forms and for quantifying the parent quercetin and its metabolites after enzymatic hydrolysis. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity and is essential for determining quercetin in biological samples like plasma and urine. nih.govnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | C12 or C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.2% Formic Acid | nih.gov |

| Ionization Mode | Negative Mode Electrospray Ionization (ESI) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of flavonoids, though its application to non-volatile and thermally labile compounds like quercetin and its dimers presents challenges. researchgate.net Direct analysis is hindered by the low volatility of these polyphenolic compounds. Therefore, a crucial prerequisite for GC-MS analysis is a derivatization step to increase analyte volatility and thermal stability. researchgate.netvup.sk

The most common derivatization procedure is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) groups. vup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) are used for this purpose. researchgate.netvup.sk A developed two-step derivatization process allows for the direct silylation of polar analytes within the plant material, eliminating the need for a separate extraction step. vup.sk High-temperature GC-MS (HTGC-MS) has been successfully applied to the separation and identification of flavonoid glycosides and aglycones following derivatization. vup.sk

| Step | Procedure | Reagents | Conditions | Source |

|---|---|---|---|---|

| 1 | Sample Preparation | 50 mg of sample or 50 µL of standard solution | Placed in a 2 mL vial | vup.sk |

| 2 | Addition of Reagents | 300 µL Internal Standard, 300 µL HMDS | - | vup.sk |

| 3 | Initiation of Reaction | 2 µL of Trifluoroacetic acid (TFA) | - | vup.sk |

| 4 | Reaction | Vials placed in thermo-shaker | 40 °C for 30 min at 15 Hz | vup.sk |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS-MS) is an advanced analytical platform that offers high resolution, sensitivity, and mass accuracy. nih.govcispac.galnih.gov This technique is particularly powerful for identifying unknown compounds in complex mixtures, making it ideal for the characterization of quercetin dimers formed under various conditions. nih.govcispac.gal The UPLC system provides rapid and efficient separation of analytes, while the Q-TOF mass spectrometer allows for the precise mass measurement of both precursor and fragment ions, facilitating the determination of elemental compositions and structural elucidation. ucdavis.edunih.gov

Studies have utilized UPLC-Q-TOF-MS-MS to investigate the degradation products of quercetin in boiling water, leading to the identification of quercetin dimers among other compounds. nih.govcispac.gal The high sensitivity and selectivity of the method are also crucial for profiling quercetin metabolites in biological samples. nih.gov In one study, this technique was used to analyze the reaction between quercetin and the DPPH radical, successfully identifying the formation of a quercetin Diels-Alder anti-dimer by observing molecular ion peaks at m/z values double that of the quercetin monomer. nih.gov

| Identified Compound | Molecular Formula | Observed Ion [M-H]⁻ | Context of Identification | Source |

|---|---|---|---|---|

| Quercetin-quercetin dimer | C₃₀H₁₈O₁₄ | [C₃₀H₁₈O₁₄-H]⁻ | Analysis of Pyrola decorata extract | researchgate.net |

| Quercetin Dimer | Not specified | Not specified | Degradation product in boiling water | nih.govcispac.gal |

| Quercetin Diels-Alder anti-dimer (QDAD) | Not specified | m/z 601 | Reaction product of quercetin with DPPH radical | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of flavonoids, including quercetin dimers. mdpi.com It allows for the ionization of thermally labile molecules directly from a liquid phase, making it highly compatible with LC. ESI can be operated in both positive and negative ion modes, providing complementary information for structural analysis. xml-journal.net Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are performed on selected precursor ions (e.g., the [M-H]⁻ or [M+H]⁺ ion of a dimer) to generate characteristic fragment ions. nih.gov

The fragmentation pathways of quercetin and its dimers provide significant structural insights. Common fragmentation patterns for flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and neutral losses of small molecules like CO, H₂O, and CH₃ radicals from methoxy groups. mdpi.comnih.gov For quercetin dimers, the fragmentation pattern can help to elucidate the nature of the linkage between the two monomer units. For example, the MS/MS spectrum of a quercetin Diels-Alder dimer revealed fragments corresponding to the quercetin monomer (m/z 301) and its oxidized form, quercetin ortho-quinone (m/z 299). nih.gov Further fragmentation of these ions provided additional structural details. nih.gov Analysis in positive ion mode has been used to propose fragmentation pathways for quercetin oxidation products, identifying key daughter ions that represent fragments of the original B-ring. researchgate.netresearchgate.net

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation | Source |

|---|---|---|---|---|

| Positive | 303 [M+H]⁺ | 285, 257, 229, 153 | Loss of H₂O, CO; RDA fragmentation | mdpi.comxml-journal.net |

| Negative | 301 [M-H]⁻ | 273, 255, 179, 151 | Loss of CO, C₂H₂O; RDA fragmentation | xml-journal.netnih.gov |

| Positive (Dimer Fragment) | 603 [M+H]⁺ | 301, 299, 151 | Monomer ion, oxidized monomer, RDA fragment | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and conformational analysis of organic molecules, including complex natural products like quercetin dimers. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of connectivity, stereochemistry, and spatial orientation.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the structural elucidation of quercetin dimers. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. researchgate.net

By comparing the ¹H and ¹³C NMR spectra of a this compound to those of the quercetin monomer, the location of the linkage between the two flavonoid units can be determined. researchgate.net The formation of a new bond will cause significant changes in the chemical shifts of the protons and carbons at or near the linkage site. For instance, the disappearance of a proton signal from the aromatic region and the appearance of a new signal in the aliphatic region might indicate a C-C bond formation involving that position. Similarly, the chemical shift of the carbons involved in the linkage will be altered. The coupling constants observed in the ¹H NMR spectrum are also crucial for determining the relative stereochemistry of the newly formed chiral centers in the dimer. semanticscholar.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| 2 | - | 147.2 | researchgate.net |

| 3 | - | 135.7 | researchgate.net |

| 4 | - | 175.8 | researchgate.net |

| 5 | - | 160.7 | researchgate.net |

| 6 | 6.19 (d, J=2.0 Hz) | 98.1 | researchgate.net |

| 7 | - | 163.9 | researchgate.net |

| 8 | 6.41 (d, J=2.0 Hz) | 93.3 | researchgate.net |

| 9 | - | 156.1 | researchgate.net |

| 10 | - | 103.0 | researchgate.net |

| 1' | - | 122.0 | researchgate.net |

| 2' | 7.68 (d, J=2.2 Hz) | 115.0 | researchgate.net |

| 3' | - | 145.0 | researchgate.net |

| 4' | - | 147.9 | researchgate.net |

| 5' | 6.88 (d, J=8.5 Hz) | 115.6 | researchgate.net |

| 6' | 7.54 (dd, J=8.5, 2.2 Hz) | 120.0 | researchgate.net |

Two-Dimensional (2D) Correlation Spectroscopy (COSY-H1-C13)

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the covalent framework of quercetin dimers. While several 2D NMR experiments exist, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental for establishing connectivity.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In a this compound, COSY spectra are crucial for tracing the proton-proton spin systems within each of the two flavonoid units. Cross-peaks in the COSY spectrum connect protons that are neighbors in a spin system, allowing for the assignment of protons on the A, B, and C rings of each quercetin monomer. By analyzing the coupling networks, it is possible to confirm the integrity of the individual quercetin skeletons within the larger dimeric structure.

Heteronuclear Single Quantum Coherence (HSQC) : The ¹H-¹³C HSQC experiment maps protons directly to the carbons to which they are attached. nih.gov This technique is essential for assigning the carbon resonances of the dimer. nih.gov Each cross-peak in an HSQC spectrum represents a one-bond connection between a specific proton and a carbon atom. sdsu.edu By combining HSQC data with COSY data, a comprehensive map of the C-H framework of each quercetin unit can be constructed. For a this compound, the key diagnostic feature in an HSQC spectrum would be the chemical shift changes for protons and carbons at or near the point of linkage between the two monomers, providing direct evidence of the dimerization site.

For example, in a hypothetical C-C linked dimer, the proton signal for the position involved in the linkage would disappear from the ¹H NMR spectrum, and the corresponding carbon signal in the HSQC would show a significant downfield shift, consistent with its change from a methine (C-H) to a quaternary carbon.

| NMR Experiment | Information Gained | Application to this compound Analysis |

|---|---|---|

| ¹H-¹H COSY | Shows proton-proton (H-H) coupling through 2-3 bonds. | - Establishes the spin-coupling network within each quercetin unit (e.g., H-5' coupled to H-6').

|

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (one-bond C-H correlation). | - Assigns specific carbon signals to their corresponding protons.

|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Changes

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information on the conjugated π-electron system of flavonoids. libretexts.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelengths of absorption corresponding to the energy of these electronic transitions. libretexts.org

Flavonoids like quercetin typically exhibit two major absorption bands in their UV-Vis spectra. medwinpublishers.com

Band I , appearing in the 300–390 nm range, is associated with the electronic transitions within the cinnamoyl system, which encompasses the B-ring and the C-ring. medwinpublishers.com

Band II , found in the 240–280 nm range, corresponds to the electronic transitions of the benzoyl system (the A-ring). medwinpublishers.com

Extended Conjugation : If the dimerization creates a new pathway for π-electron delocalization between the two flavonoid systems, a bathochromic (red) shift to longer wavelengths for Band I is expected. This indicates a lower energy gap for the π-π* transition.

Interrupted Conjugation : If the linkage disrupts the planarity or the conjugation of one or both monomer units, a hypsochromic (blue) shift to shorter wavelengths may be observed.

| Absorption Band | Typical Wavelength (Quercetin Monomer) | Associated Molecular Moiety | Expected Spectral Shift upon Dimerization |

|---|---|---|---|

| Band I | 350-385 nm | B-ring and C-ring (Cinnamoyl system) | Bathochromic (red) shift if conjugation is extended; Hypsochromic (blue) shift if conjugation is disrupted. |

| Band II | 240-280 nm | A-ring (Benzoyl system) | Generally less affected but can show minor shifts depending on the linkage position. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. frontiersin.org It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint". researchgate.net

For quercetin, the FTIR spectrum is characterized by absorption bands corresponding to its multiple hydroxyl (-OH) groups, the carbonyl (C=O) group in the C-ring, aromatic C=C bonds, and C-O bonds. mdpi.com When two quercetin molecules combine to form a dimer, the FTIR spectrum is expected to change in predictable ways that reflect the new covalent linkage.

Hydroxyl Group Region (~3400 cm⁻¹) : If dimerization occurs via an ether linkage (C-O-C), the number of free hydroxyl groups decreases, which can lead to a change in the shape and intensity of the broad O-H stretching band. Changes in hydrogen bonding patterns will also affect this region.

Carbonyl Group Region (~1650 cm⁻¹) : The stretching vibration of the C=O group is sensitive to its electronic environment. Dimerization can cause a slight shift in this peak's position.

Fingerprint Region (<1500 cm⁻¹) : The formation of a new intermolecular bond, such as a C-O-C ether linkage, would give rise to new characteristic stretching vibrations, typically in the 1000-1300 cm⁻¹ region. The loss of an aromatic C-H bond for a C-C linkage would also alter peaks in this region.

By comparing the FTIR spectrum of a this compound to that of the monomer, researchers can gain direct evidence for the involvement of specific functional groups in the dimerization process. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Potential Changes upon Dimerization |

|---|---|---|---|

| O-H Stretching | 3600 - 3200 | Phenolic Hydroxyl (-OH) | Change in band shape/intensity due to altered H-bonding or loss of -OH group. |

| C=O Stretching | ~1650 | γ-pyrone Carbonyl | Slight shift in frequency due to changes in conjugation or electronic environment. |

| C=C Stretching | 1600 - 1450 | Aromatic Rings | Shifts indicating changes in the aromatic system's electron distribution. |

| C-O Stretching | 1300 - 1000 | Phenolic C-O, Ether C-O-C | Appearance of new C-O-C stretch if an ether linkage is formed. Shift in phenolic C-O bands. |

Integrated Multi-Spectroscopic Approaches in this compound Research

The structural complexity of quercetin dimers necessitates an integrated analytical approach where data from multiple spectroscopic techniques are combined to build a complete and unambiguous picture of the molecule. mdpi.com Relying on a single technique is often insufficient for full characterization. Instead, researchers use a suite of methods, with each providing complementary information. researchgate.net

A typical multi-spectroscopic workflow for characterizing a novel this compound would involve:

Mass Spectrometry (MS) : Initially, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the exact molecular weight of the dimer, confirming its elemental formula. nih.gov Tandem MS (MS/MS) experiments can provide initial structural clues by revealing how the dimer fragments. nih.gov

NMR Spectroscopy (1D and 2D) : As described previously, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and often Heteronuclear Multiple Bond Correlation, HMBC) is employed to piece together the complete covalent structure, establish the stereochemistry, and identify the precise linkage point between the two monomer units.

FTIR Spectroscopy : FTIR analysis confirms the presence of expected functional groups and provides direct evidence of new bonds (e.g., ether linkages) or the loss of others (e.g., hydroxyl groups) involved in the dimerization.

By integrating the findings from these methods, a scientifically rigorous and validated structure can be proposed. The molecular formula from MS provides a constraint for the interpretation of NMR data, while FTIR confirms the functional groups assigned by NMR. UV-Vis data then helps to rationalize the electronic properties of the determined structure. This synergistic use of multiple spectroscopic tools is the cornerstone of modern natural product structure elucidation.

Computational and Theoretical Investigations of Quercetin Dimer Systems

Molecular Dynamics (MD) Simulations of Quercetin (B1663063) Dimer Interactions

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. By simulating the movements and interactions of atoms and molecules, MD can reveal how quercetin influences the structure, stability, and conformational dynamics of protein dimers.

The aggregation of the amyloid-β (Aβ) peptide is a key pathological hallmark of Alzheimer's disease, with the Aβ dimer being the smallest and a highly neurotoxic oligomeric species. nih.govacs.orgnih.gov All-atom MD simulations have been employed to explore the inhibitory mechanisms of quercetin on the conformational changes of the Aβ(1-42) dimer. nih.govacs.org

Studies have shown that quercetin molecules can effectively impede the configurational changes of the Aβ(1-42) dimer. nih.govacs.orgacs.org The simulations, conducted at different molar ratios of Aβ42-to-quercetin (e.g., 1:5 and 1:10), reveal that quercetin can hinder the peptide's self-assembly and aggregation. acs.orgnih.gov Specifically, quercetin molecules reduce the formation of β-sheet structures, which are critical for amyloid fibril formation, and promote more random coil structures within the Aβ42 dimer. acs.org

The stabilizing effect of quercetin is achieved through direct interactions with the Aβ42 peptides. acs.org Analysis of structural parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) indicates that quercetin forms stable interactions with the dimer, stabilizing its structure and preventing the conformational transitions required for further aggregation. acs.orgnih.gov The presence of quercetin molecules significantly increases the contact area between the Aβ42 dimer and the surrounding water molecules, which hinders the self-assembly process. researchgate.net

Binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method quantify the interaction strength. The binding affinity is shown to be concentration-dependent, with a higher number of quercetin molecules leading to a more favorable binding free energy. nih.govacs.org

| System | Binding Free Energy (ΔGbinding, kcal/mol) |

|---|---|

| Aβ42 dimer + 10 quercetin (1:5 ratio) | -78.36 ± 9.36 |

| Aβ42 dimer + 20 quercetin (1:10 ratio) | -84.25 ± 10.00 |

Data sourced from MM/GBSA calculations in molecular dynamics simulations. acs.org

Beyond its effects on amyloid aggregates, quercetin has been shown to modulate the stability of other protein systems. Computational studies on protein tyrosine phosphatase nonreceptor type 22 (PTPN22), a regulator of immune responses, demonstrate that quercetin can enhance the structural stability of the protein. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides deep insights into molecular geometry, conformational stability, and electronic properties, which are crucial for understanding the reactivity and antioxidant mechanisms of compounds like quercetin and its dimers.

The conformational landscape of the quercetin monomer is remarkably complex due to the rotational freedom of its five hydroxyl groups and the phenyl B ring. researchgate.netnih.gov Quantum-chemical calculations have identified as many as 48 stable conformers for the monomer, including both planar and non-planar structures, with relative Gibbs free energies spanning a wide range. nih.gov This conformational diversity is stabilized by various intramolecular hydrogen bonds and van der Waals contacts. nih.gov

While the monomer has been extensively studied, the characterization of quercetin dimer conformers is less common. However, specific dimers formed through oxidative processes have been identified and characterized. One such example is the quercetin Diels-Alder anti-dimer (QDAD), which can be formed enzymatically. nih.gov This dimer is a hybrid structure comprising a quercetin moiety and a quercetin ortho-quinone moiety. nih.gov The formation of such dimers involves a concerted attack of a quercetin ortho-quinone on a quercetin molecule, leading to specific stereoisomers like the (2R,3R)-anti-dimer or the (2S,3S)-anti-dimer. nih.gov DFT calculations are essential for determining the optimized geometry, electronic structure, and relative stability of these complex dimeric arrangements. researchgate.net

The antioxidant activity of flavonoids is closely linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. DFT calculations are instrumental in evaluating the thermochemical parameters that govern these mechanisms, such as bond dissociation enthalpies (BDEs), ionization potentials (IPs), and proton affinities (PAs). nih.govfrontiersin.org

For the quercetin monomer, theoretical studies suggest that the primary antioxidant mechanism in polar environments is the Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com This is because the calculated PAs are significantly lower than the BDEs of the phenolic hydrogens, indicating that deprotonation is the most favorable initial step. nih.govfrontiersin.org

When comparing quercetin to its Diels-Alder dimer metabolite (QDAD), experimental and theoretical evidence indicates that the dimer possesses weaker antioxidant activity than the parent monomer. nih.gov This can be rationalized through DFT. The formation of the dimer involves the modification and consumption of key functional groups responsible for quercetin's potent antioxidant effects, particularly the 3',4'-catechol moiety in the B ring. The structural changes in the dimer likely lead to higher BDEs and less favorable PAs for the remaining hydroxyl groups compared to the monomer, thus reducing its capacity to neutralize radicals via mechanisms like SPLET. nih.gov

Molecular Docking Studies of this compound Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like quercetin interact with protein targets.

While extensive molecular docking studies have been performed on the quercetin monomer, investigations involving quercetin dimers are not well-documented in the literature. The existing research predominantly focuses on docking the monomeric form of quercetin into the binding sites of various proteins to elucidate its inhibitory or modulatory effects.

For example, docking studies of the quercetin monomer have identified its potential to bind to the active sites of enzymes such as:

Inducible Nitric Oxide Synthase (iNOS): Quercetin is predicted to fit within the binding cavity of the iNOS dimer, interacting with key residues and the protoporphyrin IX (HEM) group. nih.govresearchgate.net

Angiotensin-Converting Enzyme (ACE): Simulations show that quercetin interacts favorably with the active site of ACE, forming hydrogen bonds with amino acids like GLU 384, TYR 520, and the catalytic Zn ion. sciforum.net

Mitochondrial F-type ATPase: Quercetin docks with the F0F1 ATPase, showing a binding affinity that suggests it can modulate the enzyme's function, which is relevant in the context of apoptosis. nih.gov

These studies on the monomer highlight the types of interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding of flavonoids to protein targets. Although specific docking studies for quercetin dimers are lacking, these monomer-based findings provide a methodological framework for how such investigations could be conducted to explore the binding sites and therapeutic potential of dimeric species.

Prediction of Molecular Interactions with Biological Targets

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand like a this compound might interact with biological targets at a molecular level. These predictions are foundational for understanding the dimer's potential therapeutic effects.

One specific dimer, the quercetin Diels-Alder anti-dimer (QDAD), has been identified as a metabolic product of quercetin formed through enzymatic or free radical oxidation followed by a Diels-Alder reaction. nih.gov This transformation is significant as it alters the molecule's structure and, consequently, its biological activity. Studies have investigated the role of QDAD in the context of ferroptosis, a form of programmed cell death. nih.gov While detailed molecular docking studies predicting the specific binding pose of QDAD within protein targets like those involved in ferroptosis pathways are still emerging, the formation of the dimer from the monomer itself points to a modification in its interaction profile. The dimerization process, originating from the oxidation of the catechol moiety in the quercetin monomer, suggests that the resulting dimer has a different set of functional groups available for interaction with protein residues. nih.govresearchgate.net

Ligand-Protein Binding Affinity Profiling

The binding affinity, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. Computational techniques can estimate this affinity, providing a valuable metric for comparing the potency of different compounds.

For the quercetin Diels-Alder anti-dimer (QDAD), its antioxidant capacity, which is related to its interaction with and neutralization of radical species, has been compared to its monomer precursor. Experimental assays revealed that QDAD is a less potent antioxidant than quercetin. nih.gov This suggests a weaker interaction with, or a lower reactivity towards, radical targets. The dimerization fundamentally alters the electronic and structural properties that are key to quercetin's high antioxidant activity. nih.govfrontiersin.org

The following table presents comparative IC50 values from various antioxidant assays, illustrating the difference in activity between quercetin and its dimer, QDAD. nih.gov Lower IC50 values indicate higher antioxidant activity.

| Assay | Quercetin (Monomer) | This compound (QDAD) |

|---|---|---|

| DPPH● Scavenging | 8.3 | 15.2 |

| Lipid Peroxidation Inhibition | 2.5 | 5.8 |

| Cu2+ Reducing Power | 5.2 | 14.8 |

| Fe3+ Reducing Power | 14.8 | 25.6 |

Quantum Chemical Assessment of Redox Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for assessing the redox properties of molecules. These properties, including ionization potential, electron affinity, and bond dissociation enthalpy (BDE), are fundamental to the antioxidant mechanism of flavonoids.

The formation of quercetin dimers is an oxidative process. researchgate.net In weakly basic aqueous solutions, quercetin can undergo deprotonation and oxidation to form an o-quinone. This reactive intermediate can then couple with a nucleophilic quercetin monomer to form a C-O-C linked dimer. researchgate.net This oxidative dimerization inherently alters the molecule's redox characteristics.

Biological Mechanism Studies of Quercetin Dimers in Preclinical Models

Modulation of Protein Dimerization and Oligomerization Processes

Quercetin (B1663063) has been shown to interact with and modify the dimerization and subsequent aggregation of several critical proteins, thereby influencing their physiological and pathological functions.

Inhibition of Amyloid-β Dimer Aggregation

The aggregation of the Amyloid-β (Aβ) peptide, particularly the formation of neurotoxic dimers and oligomers, is a key event in the pathogenesis of Alzheimer's disease. acs.orgnih.gov Preclinical studies, including all-atom molecular dynamics simulations, have demonstrated that quercetin can effectively inhibit the aggregation of the Aβ42 dimer. acs.orgnih.govresearchgate.net

Quercetin molecules impede the conformational changes of the Aβ42 dimer that are necessary for aggregation. nih.govnih.gov They achieve this by stabilizing the dimer's structure, reducing the formation of β-sheet structures, and promoting random coil configurations. acs.orgnih.gov This interaction hinders the self-assembly of Aβ42 peptides into larger, toxic oligomers and fibrils. acs.orgnih.govmdpi.com The binding affinity and inhibitory effect are dose-dependent; a higher molar ratio of quercetin to the Aβ42 dimer results in stronger interactions and greater inhibition of conformational changes. nih.govnih.gov These findings suggest that quercetin directly interferes with the initial steps of pathological protein aggregation. acs.orgnih.govfrontiersin.org

Table 1: Effects of Quercetin on Amyloid-β42 Dimer Aggregation

| Parameter | Observation in the Presence of Quercetin | Reference |

|---|---|---|

| Conformational Change | Inhibited | acs.orgnih.gov |

| β-Sheet Formation | Reduced/Eliminated | acs.orgnih.gov |

| Random Coil Structure | Enhanced | acs.orgnih.gov |

| Structural Stability of Aβ42 | Increased | acs.org |

| Fibrillization | Effectively Inhibited | acs.org |

Promotion and Stabilization of Cysteine String Protein Alpha (CSPα) Dimerization

In contrast to its inhibitory effects on Aβ aggregation, quercetin actively promotes the dimerization of Cysteine String Protein Alpha (CSPα), a neuroprotective synaptic vesicle protein. researchgate.netnih.govnih.gov Studies have shown that quercetin induces the formation of stable CSPα-CSPα dimers. researchgate.netsemanticscholar.org This action is highly specific and depends on the unique cysteine-rich string region of the CSPα protein, as other members of the J protein family are not similarly affected. researchgate.netnih.govsemanticscholar.org

The quercetin-induced dimerization of CSPα is concentration-dependent and is thought to inhibit the protein's chaperone activity by reducing the assembly of the functional CSPα:Hsc70 complex. researchgate.netnih.govnih.govsemanticscholar.org This modulation of CSPα function has been correlated with an inhibition of synapse formation and synaptic transmission in primary neuronal cultures, highlighting quercetin's ability to selectively target and alter the function of specific neuroprotective proteins. researchgate.netnih.govnih.gov

Interaction with Specific Protein Dimer Interfaces (e.g., FabZ, TtgR, Transthyretin)

Quercetin's ability to modulate protein function extends to its interaction with the interfaces of various protein dimers and tetramers.

FabZ: Structural studies have shown that quercetin can bind directly to the dimer interface of β-hydroxyacyl-ACP dehydratase (FabZ), an essential enzyme in bacterial fatty acid synthesis. researchgate.net

Transthyretin (TTR): Quercetin and its glycosylated derivatives act as stabilizers of the native TTR homotetramer. mdpi.comdntb.gov.uaunipi.it Crystal structures reveal that quercetin binds within the thyroxine-binding sites located at the dimer-dimer interface of TTR. nih.govmdpi.com This binding strengthens the association between the TTR dimers, stabilizing the tetrameric assembly and thereby inhibiting the dissociation into aggregation-prone monomers that leads to TTR amyloidosis. mdpi.comnih.govresearchgate.net The interaction involves hydrogen bonds with residues from opposing dimers, such as Lys15 and Ser117, which act like "molecular staples" to hold the tetramer together. nih.gov

Table 2: Quercetin Interaction with Protein Dimer/Tetramer Interfaces

| Protein Target | Binding Location | Functional Effect | Reference |

|---|---|---|---|

| FabZ | Dimer Interface | Inhibition (Implied) | researchgate.net |

| TtgR | Hydrophobic pocket within each monomer of the dimer | Modulation of transcriptional repression | nih.govnih.gov |

| Transthyretin (TTR) | Dimer-dimer interface (thyroxine-binding sites) | Stabilization of the native tetramer | mdpi.comnih.gov |

Enzymatic Target Inhibition by Quercetin Dimers and Their Analogs

Quercetin and its semi-synthetic derivatives have been identified as potent inhibitors of key enzymes involved in metabolic pathways.

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Quercetin and its derivatives are effective inhibitors of this enzyme. nih.govresearchgate.net For instance, a semi-synthetic derivative of quercetin, 3,7-bis-hydroxy-2-(3´-hydroxy-4´-(2-chloro-1,4-naphtoquinone-3-oxy)phenyl)-5-hydroxy-chromen-4-one, demonstrated potent noncompetitive inhibition of aldose reductase isolated from rat eye lenses with a half-maximal inhibitory concentration (IC50) of 2.09 µM. pa2online.org Quercetin itself also shows high inhibitory activity, with reported IC50 values around 2.11 µM against rat lens aldose reductase. researchgate.net Computational studies further support quercetin's strong binding affinity for aldose reductase. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can help manage postprandial hyperglycemia. Quercetin is a potent inhibitor of α-glucosidase, with studies showing it to be significantly more effective than the commercially available drug acarbose (B1664774). nih.govmdpi.commdpi.com One study reported an IC50 value of 0.017 mmol/L for quercetin, which was about five times more potent than acarbose (IC50 of 0.091 mmol/L). nih.gov The inhibitory mechanism is typically a mixed type of noncompetitive and uncompetitive inhibition. nih.govnih.gov In contrast, quercetin's glycosides, such as isoquercetin (B192228) and rutin, are less potent inhibitors than the quercetin aglycone, indicating that the structural form of the flavonoid is crucial for its inhibitory activity. nih.gov

Table 3: Inhibitory Activity of Quercetin and Analogs on Aldose Reductase and α-Glucosidase

| Enzyme | Compound | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Aldose Reductase | Quercetin | 2.11 µM | Not specified | researchgate.net |

| Aldose Reductase | Quercetin Derivative 1 | 2.09 µM | Noncompetitive | pa2online.org |

| α-Glucosidase | Quercetin | 0.017 mmol/L (17 µM) | Mixed | nih.gov |

| α-Glucosidase | Isoquercetin | 0.185 mmol/L (185 µM) | Mixed | nih.gov |

| α-Glucosidase | Rutin | 0.196 mmol/L (196 µM) | Mixed | nih.gov |

| α-Glucosidase | Acarbose (Reference) | 0.091 mmol/L (91 µM) | Not specified | nih.gov |

Cellular Regulatory Pathway Modulation in In Vitro Systems

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studies utilizing an erastin-treated bone marrow-derived mesenchymal stem cell (bmMSC) model have investigated the anti-ferroptotic capabilities of the catecholic flavonol quercetin and its metabolite, the Quercetin Diels-Alder anti-Dimer (QDAD). nih.govnih.gov Research indicates that while both compounds can protect bmMSCs from erastin-induced ferroptosis, their efficacy differs significantly. nih.govnih.gov

Quercetin demonstrated a more potent anti-ferroptotic effect than QDAD. nih.govnih.gov This was substantiated through multiple assays, including lactate (B86563) dehydrogenase (LDH) release assays, which measure cytotoxicity, and cell viability assays. nih.gov The protective mechanism is believed to be linked to the antioxidant pathway, where quercetin's radical-scavenging activity inhibits lipid peroxidation. nih.govnih.gov During this antioxidant process, quercetin can be converted into its dimer metabolite, QDAD. nih.gov However, this conversion results in a molecule with diminished protective capabilities, positioning QDAD as a less effective anti-ferroptotic agent compared to its precursor, quercetin. nih.govnih.gov

The comparative efficacy of Quercetin and QDAD in protecting against erastin-induced cytotoxicity is summarized below.

| Compound | Relative Anti-Ferroptotic Activity | Relative Antioxidant Activity | Reference |

| Quercetin | Higher | Higher | nih.govnih.gov |

| QDAD | Weaker | Weaker | nih.govnih.gov |

This table illustrates the comparative protective effects of Quercetin and its dimer QDAD in an in vitro model of ferroptosis.

The antiproliferative potential of quercetin dimers has been explored in cancer cell lines, with findings suggesting that dimerization can significantly alter cytotoxic activity. In studies involving MDA-MB-231 breast cancer cells, it was observed that quercetin rapidly oxidizes in cell culture media to form a dimer. nih.govbohrium.com

However, this specific quercetin dimer was found to lack the antiproliferative effects associated with its monomer precursor. nih.govbohrium.com Research indicates that the this compound is unable to cross the cell membrane, which prevents it from inducing cytotoxicity in the MDA-MB-231 cells. nih.govbohrium.com This suggests that for this particular cell line and dimer, the unmodified quercetin monomer is the form responsible for eliciting cell death. bohrium.com The addition of ascorbic acid to the culture media was found to enhance quercetin's ability to induce cell death, likely by reducing the oxidative dimerization process. nih.gov

| Compound | Membrane Permeability | Cytotoxicity in MDA-MB-231 Cells | Reference |

| Quercetin (Monomer) | Permeable | Induces cell death | bohrium.com |

| This compound (Oxidative) | Not Permeable | Does not induce cell death | nih.govbohrium.com |

This table summarizes the differential antiproliferative effects of quercetin and its oxidative dimer on MDA-MB-231 breast cancer cells.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the anti-inflammatory modulation pathways of this compound analogs. Existing research predominantly focuses on the well-documented anti-inflammatory properties of quercetin monomer and its non-dimer derivatives.

Quercetin has been shown to impact synaptic function by directly targeting the synaptic vesicle protein, Cysteine String Protein alpha (CSPα). nih.govnih.govsemanticscholar.org CSPα is a neuroprotective J protein essential for maintaining synaptic integrity. nih.gov Research demonstrates that the quercetin monomer promotes the formation of stable CSPα-CSPα dimers. nih.govnih.govresearchgate.net This induced dimerization is dependent on the unique cysteine-rich string region of the CSPα protein. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Response of this compound Species

The antioxidant capacity of quercetin dimers has been evaluated in comparison to the quercetin monomer using various radical scavenging assays. The Quercetin Diels-Alder anti-Dimer (QDAD) has been specifically studied for its ability to scavenge free radicals. nih.govnih.gov

Investigations using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays, as well as other methods measuring Cu²⁺-reducing and Fe³⁺-reducing power, have consistently shown that quercetin possesses superior antioxidant activity compared to its dimer, QDAD. nih.govresearchgate.net The formation of the dimer from the monomer, which can occur during antioxidant reactions, leads to a molecule with a weaker radical scavenging potential. nih.govnih.gov This indicates that the specific structural arrangement of the quercetin monomer is more effective for donating a hydrogen atom to neutralize free radicals like DPPH. nih.gov

| Assay | Quercetin Activity | QDAD Activity | Reference |

| DPPH Radical Scavenging | Higher | Lower | nih.govresearchgate.net |

| Cu²⁺-Reducing Power | Higher | Lower | nih.govresearchgate.net |

| Fe³⁺-Reducing Power | Higher | Lower | nih.govresearchgate.net |

This table provides a comparative overview of the antioxidant potential of Quercetin versus its Diels-Alder anti-dimer (QDAD) across different chemical assays.

Comparative Analysis of Antioxidant Efficacy Against Monomeric Quercetin

The antioxidant efficacy of quercetin dimers, when compared to their monomeric precursor, presents a nuanced picture that varies depending on the specific dimer and the oxidative species being targeted. Studies reveal that not all dimerization results in enhanced antioxidant activity; in some cases, the monomer remains more potent.

One significant study focused on the quercetin Diels-Alder anti-dimer (QDAD), a metabolite that can form when quercetin acts as an antioxidant. nih.gov In preclinical models using bone marrow-derived mesenchymal stem cells, monomeric quercetin consistently demonstrated superior antioxidant and anti-ferroptosis activity compared to QDAD. nih.gov The antioxidant effects were evaluated using several assays, and quercetin registered lower IC50 values than QDAD, indicating greater potency. nih.gov For instance, in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, quercetin's IC50 was found to be 0.023 mg/mL, whereas QDAD's was 0.031 mg/mL. nih.gov This suggests that the dimerization of quercetin into QDAD during the antioxidant process may represent a metabolic conversion to an inferior antioxidant. nih.gov

Table 1: Comparative Antioxidant Activity (IC50) of Quercetin vs. Quercetin Diels-Alder anti-dimer (QDAD)

| Antioxidant Assay | Quercetin IC50 (mg/mL) | QDAD IC50 (mg/mL) |

|---|---|---|

| DPPH radical-scavenging | 0.023 | 0.031 |

| PTIO radical-scavenging | 0.019 | 0.024 |

| Cu2+-reducing power | 0.013 | 0.016 |

| Fe3+-reducing power | 0.030 | 0.036 |

Conversely, research on a different this compound, synthesized through a Mannich reaction, highlights its specialized and potent efficacy against specific reactive oxygen species. This particular dimer proved to be an exceptionally powerful quencher of singlet oxygen (¹O₂), with a rate constant (kQ) of 8.5 × 10⁸ M⁻¹ s⁻¹ in methanol. nih.gov This activity is central to its ability to protect against the photooxidation of A2E, a compound implicated in age-related macular degeneration. nih.gov However, its chain-breaking antioxidant capabilities against peroxyl radicals (ROO·) were found to be limited. The rate constant for this activity was 7.3 × 10⁵ M⁻¹ s⁻¹, a value described as being essentially identical to that of monomeric quercetin. nih.gov

These findings collectively indicate that the antioxidant efficacy of a this compound is not inherently superior to the monomer. While the Diels-Alder dimer (QDAD) appears to be a less potent antioxidant across several measures, other synthetic dimers can be engineered to exhibit highly potent and specific activity against certain oxidants, such as singlet oxygen, while showing comparable activity to the monomer in other contexts. nih.govnih.gov

Elucidation of Electron Transfer and Proton Loss Mechanisms

The antioxidant activity of flavonoids like quercetin is fundamentally governed by their ability to donate hydrogen atoms or electrons to neutralize free radicals. The mechanisms behind this process, which can lead to the formation of quercetin dimers, primarily involve electron transfer and proton loss. nih.govnih.gov The main pathways for the initial antioxidant action of monomeric quercetin are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

The formation of the quercetin Diels-Alder anti-dimer (QDAD) serves as a practical example of these mechanisms in action. The process is initiated when monomeric quercetin scavenges a radical. nih.gov From a redox chemistry perspective, this involves the oxidation of quercetin, specifically its catechol group on the B-ring, to form a quercetin ortho-quinone. nih.gov This initial oxidation step can proceed through several pathways, including a combination of electron-transfer (ET) and proton-transfer (PT). nih.gov The SPLET mechanism is considered a highly favorable pathway for quercetin in aqueous environments. nih.gov This mechanism involves the initial deprotonation (proton loss) from one of the hydroxyl groups, followed by the transfer of an electron to the radical species. nih.govresearchgate.net

Specifically, the deprotonation and subsequent oxidation (electron loss) of quercetin generate the reactive ortho-quinone intermediate. researchgate.net This electrophilic quinone then acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with a second, nucleophilic quercetin molecule (the diene). nih.gov This coupling of the oxidized and non-oxidized monomers results in the formation of the C-O-C linkage that characterizes the dimer. nih.govresearchgate.net This dimerization is therefore a direct consequence of the initial electron and proton transfer events inherent in quercetin's primary antioxidant function. The entire process illustrates a cascade where the monomer's radical-scavenging activity produces a reactive intermediate that is then stabilized through dimerization. nih.gov

Structure Activity Relationship Sar Investigations of Quercetin Dimer Compounds

Correlating Dimeric Linkage Type with Biological Activity

The biological activity of biflavonoids, which are dimers of flavonoid units, is significantly influenced by the nature of the linkage between the monomeric units. conicet.gov.ar These linkages can be either C-C or C-O-C bonds and can connect the flavonoid moieties symmetrically or asymmetrically through linkers of varying lengths. researchgate.netmdpi.com

The type of dimeric linkage in flavonoids has been shown to correlate with a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and vasorelaxant effects. researchgate.netmdpi.comconicet.gov.ar For instance, the dimerization of quercetin (B1663063) through a Mannich reaction has produced a dimer with potent singlet oxygen quenching abilities, which is relevant for preventing conditions like age-related macular degeneration. researchgate.net

Furthermore, studies on other dimeric flavonoids have highlighted the importance of the linker. While some studies have shown no clear relationship between the linker's length and nature and the observed antiproliferative activities, others have demonstrated that specific linkers can enhance activity. mdpi.com For example, a C2-symmetric dimer connected by a biphenylmethane bridge displayed significant antiproliferative activity against U251 and KB3-1 cancer cell lines. mdpi.com

The enzymatic oxidation of flavonols can lead to the formation of dimeric compounds, particularly in aprotic conditions. mdpi.com The resulting structures and their biological activities are directly dependent on the initial flavonoid structure and the reaction conditions.

Influence of Substituent Position and Chemical Modification on Activity Profiles

The biological activity of quercetin and its derivatives is highly dependent on their chemical structure, particularly the substitution pattern of hydroxyl groups. mdpi.compan.olsztyn.pl Modifications such as glycosylation and methylation at different positions on the quercetin molecule can significantly alter its activity profile. nih.gov

Key structural features of quercetin responsible for its high antioxidative capacity include the ortho-dihydroxy (catechol) structure in the B-ring, the 2,3-double bond in conjunction with a 4-carbonyl group in the C-ring, and the hydroxyl group at position 3. nih.govresearchgate.net The presence of a catechol structure is a crucial determinant of the antiradical potency of flavonoids. mdpi.com

Chemical modifications can either enhance or diminish the biological activities of quercetin. For example, while quercetin itself is a potent antioxidant, its Diels-Alder dimer metabolite (QDAD) exhibits weaker anti-ferroptosis and antioxidant activities. nih.gov Conversely, the introduction of hydroxyl groups ortho to the phenolic OH in other dimeric polyphenols has been shown to increase their radical scavenging activity. researchgate.net

The position of substituents on the A-ring also plays a role. While it is generally believed that A-ring substituents are not directly involved in the scavenging mechanism, the presence of a group on the C-8 position that can form hydrogen bonds with the hydroxyl at C-7 may influence the radical scavenging ability. mdpi.commdpi.com

Furthermore, quercetin has been shown to promote the dimerization of Cysteine String Protein (CSPα) in a concentration-dependent manner, which is dependent on the unique cysteine string region of the protein. semanticscholar.org This effect is also observed with other flavonoids like epigallocatechin gallate (EGCG), suggesting that the common polyphenol structure is central to this activity. semanticscholar.org

Stereochemical Considerations in Quercetin Dimer Bioactivity

The stereochemistry of flavonoid dimers is a critical factor influencing their biological activity. While extensive research on the stereochemical aspects of quercetin dimers specifically is still emerging, studies on related dimeric compounds provide valuable insights. For instance, in a series of novel indane dimers, the stereochemical configuration at the C-1 and C-2 positions was found to be a key determinant of their pharmacological activity. oup.com

The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. In the case of quercetin, it can exist in different conformations, such as the anti and syn conformations of the catechol ring. nih.gov The syn conformation has been shown to form more attractive quercetin dimers than the anti conformation. nih.gov

The quercetin Diels-Alder anti-dimer (QDAD) is a metabolite formed from quercetin. nih.gov The specific stereoisomer, 2R,3R-QDAD, has been studied for its anti-ferroptosis activity, which was found to be weaker than that of the parent quercetin molecule. nih.gov This highlights that the specific spatial arrangement resulting from the dimerization process directly impacts the biological outcome.

Further research is needed to fully understand the importance of stereochemistry in the bioactivity of various quercetin dimers. mdpi.com

Examination of Conformational Rigidity and Planarity on Molecular Interactions

The conformation of the quercetin molecule, specifically its planarity, plays a significant role in its molecular interactions and subsequent biological activity. The degree of planarity is influenced by the dihedral angles between its constituent rings. researchgate.net

Studies have shown that a more planar conformation of quercetin can lead to stronger π-stacking interactions, which can result in higher relative stability in certain crystalline forms. whiterose.ac.uk The presence of water molecules in hydrated quercetin structures can promote a more planar arrangement. whiterose.ac.ukresearchgate.net

The antioxidant activity of quercetin derivatives has been correlated with their dihedral angles. Quercetin itself, with dihedral angles α (C3-C2-C1'-C6') of 11.5º and β (O1-C2-C-1'-C2') of 6.6º, exhibits high antioxidant properties. researchgate.net Derivatives with similar dihedral angles also show comparable activity, while significant variations in these angles can lead to a decrease in antioxidant capacity. researchgate.net This suggests that maintaining a specific three-dimensional structure is crucial for this particular biological function.

The interaction of quercetin with proteins can also be influenced by its conformation. For example, quercetin binds to a specific pocket at the dimer interface of the IRE1 Kinase Extension Nuclease (KEN) domain. nih.gov This binding involves π-π stacking and hydrogen bonds, which are dependent on the relative orientation of quercetin's rings. nih.gov The binding of quercetin at this site stabilizes the dimeric interface of the protein. nih.gov

The flexibility or rigidity of the linker in dimeric compounds can also be a factor, although in some cases, no clear relationship has been established between the linker's nature and the observed antiproliferative activities. mdpi.com

Rational Design Principles for Optimized this compound Scaffolds

The rational design of this compound scaffolds aims to create new molecules with enhanced biological activity and improved properties. researchgate.net This process relies on a deep understanding of the structure-activity relationships of existing compounds.

Several key principles guide the design of optimized quercetin dimers:

Targeting Specific Interactions: The design should aim to enhance interactions with the intended biological target. For example, designing dimers that can effectively bind to the dimer interface of proteins can be a strategy to modulate their activity. nih.gov This can involve optimizing electrostatic and shape complementarity. acs.org

Modifying Key Structural Features: The inherent antioxidant properties of quercetin are linked to specific structural motifs, such as the catechol group in the B-ring and the 3-OH group. researchgate.net Dimerization strategies can be employed to protect or enhance the activity of these groups.

Improving Physicochemical Properties: Dimerization can be used to improve properties such as solubility. For instance, the dimerization of silybin, another flavonoid, resulted in compounds with significantly improved water solubility compared to the monomer. mdpi.com

Ease of Synthesis: For a dimeric drug to be viable, its synthesis should be efficient and scalable. mdpi.com Common chemical reactions like ether or ester formation, click chemistry, and oxidative coupling are often employed. mdpi.com

By applying these principles, researchers can rationally design and synthesize novel this compound scaffolds with optimized activity profiles for various therapeutic applications. semanticscholar.orgresearchgate.net

Natural Occurrence and Isolation of Quercetin Dimers

Identification and Characterization in Botanical Sources (e.g., Allium cepa)

Quercetin (B1663063) dimers have been identified and characterized in several plant sources, with onions (Allium cepa) being a notable example. Research indicates that a quercetin dimer found in onions is identical to one formed through the rapid oxidation of quercetin in laboratory settings nih.gov. The outer layers and skins of onions, often considered processing waste, are particularly rich sources of quercetin derivatives, including dimers and trimers nih.gov.

In addition to Allium cepa, quercetin dimers, specifically a type known as quercetin Diels-Alder anti-dimer (QDAD), have been found in other plants like Dysosma versipellis nih.gov. The identification of these complex structures relies on advanced analytical techniques. Reverse-phase high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry (RP-HPLC-PDA-ESI-MSn) is a key method. For instance, a quercetin hexoside dimer was identified in Allium cepa tunic extract, exhibiting a characteristic parent ion at m/z 927, which fragments into ions corresponding to quercetin dihexoside (m/z 463) and quercetin aglycone (m/z 301) nih.gov. Similarly, mass spectrometry (MS) has been used to identify quercetin dimers by detecting molecular ion peaks at m/z 601 and 602, which are approximately double the molecular weight of monomeric quercetin nih.gov.

The table below summarizes the types of quercetin dimers identified in botanical sources and the analytical methods used for their characterization.

| Botanical Source | Identified this compound Species | Analytical Technique(s) |

| Allium cepa (Onion) | This compound | Oxidation analysis comparison nih.gov |

| Allium cepa (Onion) | Quercetin Hexoside Dimer | RP-HPLC-PDA-ESI-MSn nih.gov |

| Dysosma versipellis | Quercetin Diels-Alder anti-dimer (QDAD) | Mass Spectrometry (MS) nih.gov |

Co-existence and Metabolic Relationship with Monomeric Quercetin in Biological Systems

Quercetin and its dimeric forms frequently co-exist within the same plant, a phenomenon that stems from the metabolic relationship between the two molecules nih.govresearchgate.net. The formation of quercetin dimers is a direct result of the transformation of monomeric quercetin within the plant's metabolic pathways.

The primary mechanism for the formation of quercetin dimers is enzymatic oxidation nih.govmdpi.com. Quercetin, a type of catecholic flavonol, can be enzymatically transformed into a dimer, such as the quercetin Diels-Alder anti-dimer (QDAD) nih.gov. Enzymes like catechol oxidase and aurone (B1235358) synthase can oxidize the catechol group of quercetin to an ortho-quinone. This highly reactive intermediate then undergoes a Diels-Alder reaction, a type of dimerization, to form the stable dimer nih.gov. This metabolic conversion explains why quercetin and its corresponding dimers are often found together in plant tissues nih.gov.